Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate
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Overview
Description
Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a chromene ring system fused with a benzoate ester, making it a unique and valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 7-methoxy-2-oxo-chromene-3-carboxylic acid and 2-aminobenzoic acid.
Coupling Reaction: The carboxylic acid group of 7-methoxy-2-oxo-chromene-3-carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The resulting amide is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield the final product, this compound.
Chemical Reactions Analysis
Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication.
Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Apoptosis Induction: In cancer cells, the compound can induce apoptosis through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate can be compared with other coumarin derivatives:
Warfarin: Unlike warfarin, which is primarily used as an anticoagulant, this compound has broader applications in antimicrobial and anticancer research.
7-Hydroxycoumarin: While 7-hydroxycoumarin is known for its fluorescent properties, the addition of the benzoate ester in this compound enhances its biological activity.
Dicoumarol: Dicoumarol is another anticoagulant, but this compound offers additional benefits in terms of antimicrobial and anticancer properties.
Similar Compounds
- 7-Hydroxy-4-methylcoumarin
- 4-Methyl-2-oxo-2H-chromen-7-yl benzoate
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
7047-25-8 |
---|---|
Molecular Formula |
C19H15NO6 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
methyl 2-[(7-methoxy-2-oxochromene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H15NO6/c1-24-12-8-7-11-9-14(19(23)26-16(11)10-12)17(21)20-15-6-4-3-5-13(15)18(22)25-2/h3-10H,1-2H3,(H,20,21) |
InChI Key |
SRHGURUDVBZVBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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